

BRD-7880: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: BRD-7880

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of **BRD-7880**, a potent inhibitor of Aurora kinases B and C. While comprehensive kinome-wide screening data for **BRD-7880** is not publicly available, this document summarizes the existing data on its primary targets and offers a comparison with a broader-acting Aurora kinase inhibitor, AMG-900, to provide context on its potential selectivity.

Introduction to BRD-7880

BRD-7880 is a small molecule inhibitor with high potency against Aurora kinase B (AURKB) and Aurora kinase C (AURKC).[1] The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division, making them attractive targets for cancer therapy. The selectivity of kinase inhibitors is a critical aspect of drug development, as off-target effects can lead to toxicity and unforeseen biological consequences. [2] Isothermal titration calorimetry has indicated that **BRD-7880** has a significantly higher affinity for AURKB in complex with its co-activator INCENP than for Aurora kinase A (AURKA), with this selectivity attributed to more favorable entropy of binding.[3]

Comparative Kinase Inhibition Profile

Due to the limited public data on the broad cross-reactivity of **BRD-7880**, this guide utilizes available data for **BRD-7880**'s primary targets and compares it with the known profile of AMG-900, a pan-Aurora kinase inhibitor that has been more extensively profiled against a wider

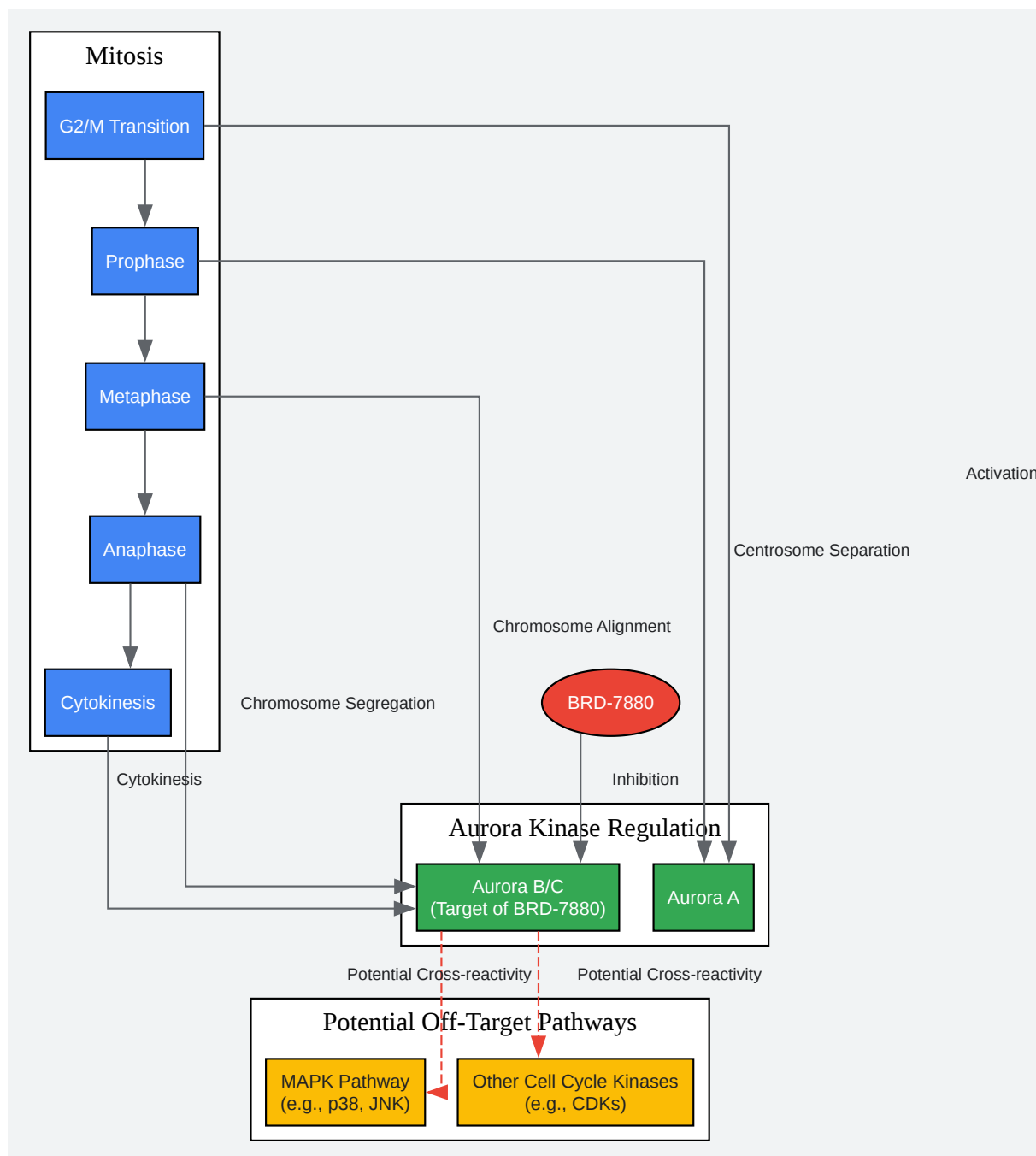
range of kinases. This comparison is intended to highlight the potential selectivity of **BRD-7880**, with the caveat that its interactions with the broader kinome have not been fully elucidated in publicly accessible studies.

Kinase Target	BRD-7880 IC50 (nM)	AMG-900 IC50 (nM)	Reference
Primary Targets			
Aurora Kinase A (AURKA)	Not specified	5	[4]
Aurora Kinase B (AURKB)	7	4	[1][4]
Aurora Kinase C (AURKC)	12	1	[1][4]
Selected Off-Targets			
p38α	Data not available	53	
TYK2	Data not available	>100	
JNK2	Data not available	>100	
MET	Data not available	>100	
TIE2	Data not available	>100	

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates higher potency. Data for **BRD-7880** off-targets is not available in the public domain.

Signaling Pathway Context

The diagram below illustrates the central role of Aurora kinases in the regulation of mitosis. **BRD-7880** primarily targets Aurora B and C, which are key components of the chromosomal passenger complex (CPC). The CPC is essential for proper chromosome segregation and cytokinesis. Off-target inhibition of other kinases involved in cell cycle regulation or other signaling pathways could lead to unintended cellular effects.



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Figure 1. Simplified signaling pathway of Aurora kinases in mitosis, highlighting the primary targets of **BRD-7880** and potential areas of cross-reactivity.

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in kinase profiling.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced by a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a purified kinase.

Materials:

- Purified recombinant kinase (e.g., AURKB/INCENP complex)
- Kinase-specific substrate
- ATP
- Kinase assay buffer
- Test inhibitor (e.g., **BRD-7880**) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Luminometer

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

- **Reaction Setup:** In a 384-well plate, add the kinase, the substrate, and the diluted inhibitor.
- **Initiation:** Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Michaelis constant (K_m) for the specific kinase.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed in the linear range.
- **Termination and Detection:**
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 - Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
- **Data Acquisition:** Measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within intact cells.

Objective: To quantify the apparent cellular potency (IC₅₀) of an inhibitor for its target kinase in a physiological context.

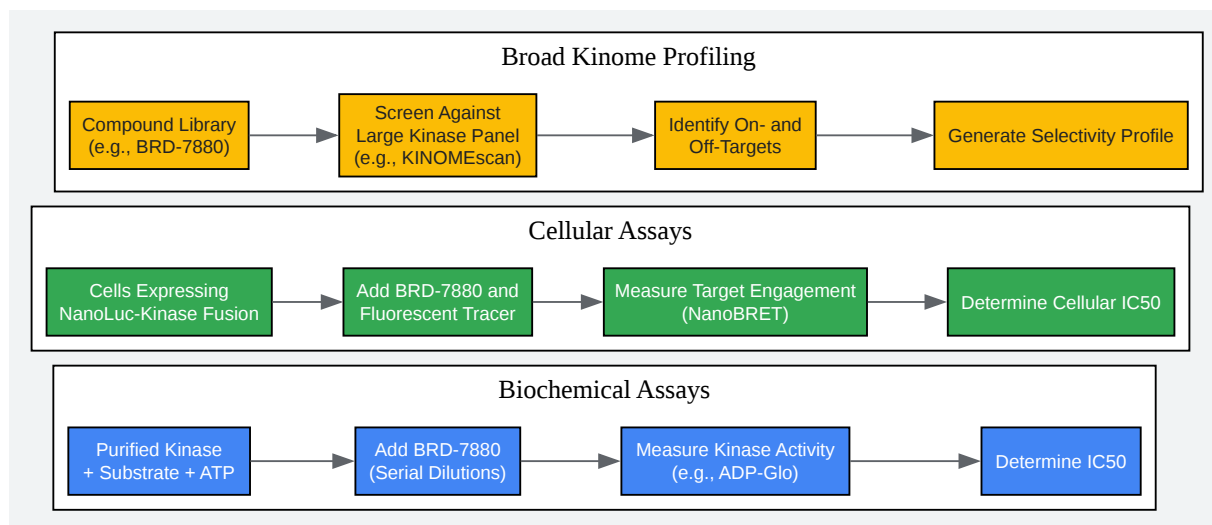
Materials:

- HEK293 cells (or other suitable cell line)
- Expression vector for the target kinase fused to NanoLuc® luciferase
- NanoBRET™ fluorescent tracer specific for the kinase target
- Opti-MEM™ I Reduced Serum Medium
- Test inhibitor (e.g., **BRD-7880**)

- White, non-binding surface 384-well plates
- Transfection reagent
- Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- Plate reader capable of measuring BRET signals

Procedure:

- **Cell Transfection:** Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into 384-well plates.
- **Compound and Tracer Addition:** After an appropriate incubation period for protein expression, add the test inhibitor at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer.
- **Equilibration:** Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.
- **Detection:** Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
- **Data Acquisition:** Measure the BRET signal (ratio of acceptor emission to donor emission) using a BRET-capable plate reader.
- **Data Analysis:** A decrease in the BRET signal with increasing inhibitor concentration indicates displacement of the tracer. Calculate the cellular IC50 value from the dose-response curve.



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Figure 2. General experimental workflow for assessing the cross-reactivity of a kinase inhibitor like **BRD-7880**.

Conclusion

BRD-7880 is a potent inhibitor of Aurora kinases B and C, with evidence suggesting a degree of selectivity over Aurora A. However, a comprehensive understanding of its cross-reactivity across the human kinome is limited by the lack of publicly available, large-scale screening data. For a thorough evaluation of its off-target profile, it would be necessary to perform broad kinase screening using established platforms such as KINOMEScan, followed by validation of any identified off-targets in cellular target engagement and functional assays. This would provide a more complete picture of the selectivity of **BRD-7880** and aid in the interpretation of its biological effects in preclinical and potentially clinical settings. Researchers using **BRD-7880** should be mindful of its uncharacterized broader selectivity and consider performing their own cross-reactivity studies depending on the experimental context.

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